molecular formula C60H110O9 B13383388 Hemicellulase CAS No. 9025-56-3

Hemicellulase

Cat. No.: B13383388
CAS No.: 9025-56-3
M. Wt: 975.5 g/mol
InChI Key: HEIVHBXVVHLPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemicellulase is an enzyme that catalyzes the hydrolysis of hemicellulose, a complex carbohydrate found in the cell walls of plants. Hemicellulose is a heterogeneous polymer composed of various sugar monomers, including xylose, mannose, galactose, rhamnose, and arabinose. This compound plays a crucial role in the degradation of plant biomass, making it essential for various industrial applications, including biofuel production, food processing, and animal feed.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemicellulase is primarily produced through microbial fermentation. Microorganisms such as fungi (e.g., Aspergillus niger, Trichoderma reesei) and bacteria (e.g., Bacillus subtilis) are commonly used for enzyme production. The fermentation process involves cultivating these microorganisms in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. The enzymes are then extracted and purified using techniques such as filtration, centrifugation, and chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process begins with the inoculation of the microbial culture into a bioreactor containing a suitable growth medium. The fermentation conditions, including temperature, pH, and oxygen levels, are optimized to maximize enzyme production. After fermentation, the broth is subjected to downstream processing to extract and purify the enzyme. This typically involves filtration to remove microbial cells, followed by concentration and purification steps such as ultrafiltration and ion-exchange chromatography.

Chemical Reactions Analysis

Types of Reactions: Hemicellulase primarily catalyzes the hydrolysis of glycosidic bonds in hemicellulose, leading to the breakdown of the polymer into its constituent sugar monomers. The enzyme can also participate in other reactions, such as transglycosylation, where it transfers glycosyl groups to acceptor molecules.

Common Reagents and Conditions: The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as neutral to slightly acidic pH (pH 4.5-6.5) and moderate temperatures (30-50°C). Common reagents used in these reactions include buffer solutions to maintain the desired pH and substrates such as xylan, mannan, and arabinan.

Major Products: The primary products of this compound-catalyzed reactions are simple sugars, including xylose, mannose, galactose, and arabinose. These sugars can be further utilized in various biochemical processes or as feedstocks for the production of biofuels and other value-added products.

Scientific Research Applications

Hemicellulase has a wide range of applications in scientific research and industry:

    Chemistry: this compound is used in the hydrolysis of hemicellulose to produce fermentable sugars, which can be converted into biofuels and biochemicals. It is also employed in the synthesis of oligosaccharides and other carbohydrate derivatives.

    Biology: In biological research, this compound is used to study plant cell wall structure and composition. It is also utilized in the isolation and characterization of hemicellulose from various plant sources.

    Medicine: this compound is used in the development of dietary supplements and digestive aids to improve the digestion of plant-based foods. It is also being investigated for its potential therapeutic applications in the treatment of certain gastrointestinal disorders.

    Industry: this compound is widely used in the food and beverage industry for applications such as juice clarification, bread making, and beer production. It is also employed in the pulp and paper industry for the biobleaching of paper and the production of high-quality pulp.

Mechanism of Action

Hemicellulase exerts its effects by cleaving the glycosidic bonds in hemicellulose, resulting in the breakdown of the polymer into simple sugars. The enzyme binds to the hemicellulose substrate and catalyzes the hydrolysis of the glycosidic bonds through a series of steps involving the formation of enzyme-substrate complexes, transition states, and enzyme-product complexes. The molecular targets of this compound include the various sugar monomers present in hemicellulose, such as xylose, mannose, and arabinose. The enzyme’s activity is facilitated by specific amino acid residues in its active site, which participate in the catalytic process.

Comparison with Similar Compounds

Hemicellulase is part of a broader group of enzymes known as carbohydrases, which also includes cellulase and pectinase. These enzymes share similarities in their ability to hydrolyze complex carbohydrates, but they differ in their substrate specificities and applications:

    Cellulase: Cellulase catalyzes the hydrolysis of cellulose, a homopolymer of glucose, into glucose monomers. It is widely used in the biofuel industry for the production of cellulosic ethanol and in the textile industry for fabric treatment.

    Pectinase: Pectinase catalyzes the hydrolysis of pectin, a polysaccharide found in the cell walls of fruits and vegetables. It is commonly used in the food industry for juice clarification and fruit processing.

This compound is unique in its ability to hydrolyze the heterogeneous polymer hemicellulose, making it essential for the complete degradation of plant biomass. Similar compounds include xylanase, mannanase, and arabinofuranosidase, which are specific types of hemicellulases that target different components of hemicellulose.

Properties

CAS No.

9025-56-3

Molecular Formula

C60H110O9

Molecular Weight

975.5 g/mol

IUPAC Name

2,3-bis(12-hydroxynonadec-9-enoyloxy)propyl 12-hydroxynonadec-9-enoate

InChI

InChI=1S/C60H110O9/c1-4-7-10-25-34-43-54(61)46-37-28-19-13-16-22-31-40-49-58(64)67-52-57(69-60(66)51-42-33-24-18-15-21-30-39-48-56(63)45-36-27-12-9-6-3)53-68-59(65)50-41-32-23-17-14-20-29-38-47-55(62)44-35-26-11-8-5-2/h28-30,37-39,54-57,61-63H,4-27,31-36,40-53H2,1-3H3

InChI Key

HEIVHBXVVHLPSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCCC)O)O

physical_description

Powder;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.